molecular formula C13H20O B11957671 2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone CAS No. 42347-25-1

2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone

Cat. No.: B11957671
CAS No.: 42347-25-1
M. Wt: 192.30 g/mol
InChI Key: PXPDEADJZRXKIF-UHFFFAOYSA-N
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Description

2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone is an organic compound with the molecular formula C13H20O It is a derivative of cyclohexenone, characterized by the presence of multiple methyl groups and a methylene group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone typically involves the alkylation of cyclohexenone derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its multiple methyl groups and methylene group contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione
  • 3-Hydroxy-4,6-dimethyl-cyclohex-2-enone
  • 4-Methyl-4-phenyl-cyclohex-2-enone

Uniqueness

2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

42347-25-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,2,3,4,6,6-hexamethyl-5-methylidenecyclohex-3-en-1-one

InChI

InChI=1S/C13H20O/c1-8-9(2)12(4,5)11(14)13(6,7)10(8)3/h2H2,1,3-7H3

InChI Key

PXPDEADJZRXKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)C(C1=C)(C)C)(C)C)C

Origin of Product

United States

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